Thiopyrano[4,3-b]indole
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Overview
Description
Thiopyrano[4,3-b]indole is a heterocyclic compound that features a fused thiopyran and indole ring system This unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiopyrano[4,3-b]indole can be synthesized through various methods. One efficient route involves the reaction of indole-2,3-dienolates with carbon disulfide, promoted by lithium diisopropylamide . This reaction proceeds via a cycloaddition mechanism, forming the this compound-3(5H)-thiones.
Another method involves the domino reactions of this compound-3(5H)-thiones with dimethyl acetylenedicarboxylate . This reaction proceeds through two competing cascade pathways, involving alkyne-thiocarbonyl metathesis and (3+2) cycloaddition mechanisms.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: Thiopyrano[4,3-b]indole undergoes various chemical reactions, including:
Cycloaddition Reactions: The compound can participate in (3+2) and (4+2) cycloaddition reactions, forming complex polycyclic structures.
Rearrangement Reactions: The compound can undergo rearrangements, such as thiopyrane ring opening and thiophene ring closure.
Common Reagents and Conditions:
Dimethyl Acetylenedicarboxylate (DMAD): Used in cycloaddition reactions with this compound-3(5H)-thiones.
Lithium Diisopropylamide (LDA): Used to promote the cycloaddition of indole-2,3-dienolates with carbon disulfide.
Major Products:
Thienyl-Substituted this compound Derivatives: Formed through cycloaddition processes involving DMAD.
Scientific Research Applications
Thiopyrano[4,3-b]indole has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of thiopyrano[4,3-b]indole involves its interaction with various molecular targets and pathways. For instance, the compound can undergo cycloaddition reactions, forming intermediate thioketones that further react to produce thienyl-substituted derivatives . These reactions are facilitated by the unique electronic properties of the this compound structure, allowing it to participate in multiple reaction pathways.
Comparison with Similar Compounds
Thiopyrano[4,3-b]indole can be compared with other similar compounds, such as:
Thieno[2,3-b]indole: This compound also features a fused thiophene and indole ring system and exhibits similar biological activities.
Thiopyrano[2,3-b]indole: Another related compound with a different fusion pattern, showing distinct chemical and biological properties.
Uniqueness: this compound is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties, making it a valuable scaffold in synthetic and medicinal chemistry.
Conclusion
This compound is a versatile and valuable compound in the fields of chemistry, biology, medicine, and industry
Properties
CAS No. |
244-75-7 |
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Molecular Formula |
C11H7NS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
thiopyrano[4,3-b]indole |
InChI |
InChI=1S/C11H7NS/c1-2-4-10-8(3-1)9-7-13-6-5-11(9)12-10/h1-7H |
InChI Key |
PSXMFTWFQLWQNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CSC=CC3=N2 |
Origin of Product |
United States |
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